Aminoguanidine sulfate

Description

Historical Perspectives and Discovery in Biological Research

First prepared over 100 years ago, aminoguanidine (B1677879) is a derivative of guanidine (B92328) that also shares properties with hydrazines. researchgate.net Its initial foray into biological research was marked by the discovery of its ability to inhibit diamine oxidase, an enzyme responsible for the breakdown of biologically important diamines like histamine (B1213489) and putrescine. researchgate.netnih.gov This early finding laid the groundwork for future investigations into its enzymatic interactions. For many years, research on aminoguanidine centered on its role as an inhibitor of this specific enzyme, a focus that would later expand significantly as its broader biological effects were unveiled. nih.gov The synthesis of aminoguanidine and its derivatives from various starting materials, a topic of study for decades, has also been a significant area of chemical research, underscoring its importance as a versatile building block in heterocyclic chemistry. at.ua

Evolution of Research Foci on Aminoguanidine Sulfate (B86663)

The trajectory of aminoguanidine research underwent a pivotal shift with the discovery of two major biological effects. A significant breakthrough was the finding that aminoguanidine can inhibit the formation of advanced glycation end products (AGEs). researchgate.netnih.gov AGEs are deleterious molecules formed from the non-enzymatic reaction between sugars and proteins or lipids, and their accumulation is implicated in the complications of diabetes and the aging process. researchgate.netoup.com This discovery propelled aminoguanidine into the forefront of diabetes research, with numerous studies investigating its potential to mitigate diabetic complications such as nephropathy, retinopathy, and neuropathy in animal models. oup.comfrontiersin.orgnih.gov

Another crucial discovery was the ability of aminoguanidine to inhibit nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). researchgate.netnih.gov The iNOS enzyme is responsible for producing large amounts of nitric oxide, which can contribute to tissue damage in inflammatory conditions. This finding established aminoguanidine as an important pharmacological tool for studying the roles of nitric oxide in various pathological states, including inflammation and cancer. nih.govnih.govnih.gov

Significance in Contemporary Biomedical Research Paradigms

In the current landscape of biomedical research, aminoguanidine sulfate continues to be a molecule of considerable interest. Its well-established role as an inhibitor of AGE formation and iNOS makes it a valuable compound for investigating the molecular mechanisms underlying a variety of diseases. researchgate.netnih.gov Contemporary research leverages aminoguanidine to explore its antioxidant properties, its ability to scavenge reactive oxygen species, and its impact on cellular signaling pathways. researchgate.netnih.gov

Recent studies have explored its potential in new areas, such as its effects on cancer cell lines and its role in mitigating ischemia-reperfusion injury. nih.govrsc.orgbohrium.com For instance, research has shown that aminoguanidine can prevent oxidative stress and inhibit inflammatory and endothelial activation markers in models of renal ischemia-reperfusion injury. nih.govmdpi.com Furthermore, novel aminoguanidine-based compounds are being synthesized and investigated for their unique properties, such as aggregation-induced emission, with potential applications in biomedical imaging and as anticancer agents. rsc.org The enduring presence of aminoguanidine in scientific literature highlights its versatility and ongoing importance as a research tool for dissecting complex biological processes.

Table 1: Key Research Findings on Aminoguanidine

Table 2: Investigated Mechanisms of Action of Aminoguanidine

Table 3: Compound Names Mentioned in this Article

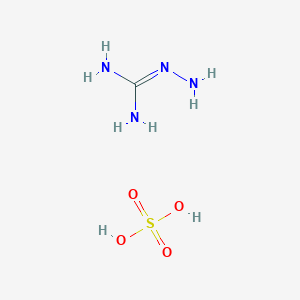

Structure

2D Structure

Propriétés

IUPAC Name |

2-aminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONNWGCEFSFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2834-84-6 | |

| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401020920 | |

| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-42-4, 996-19-0, 2834-84-6 | |

| Record name | Hydrazinecarboximidamide, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidine hemisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE MONOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X13LJ94Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Biochemical Interactions of Aminoguanidine Sulfate

Inhibition of Advanced Glycation End-product (AGE) Formation

One of the most well-documented actions of aminoguanidine (B1677879) is its role as a potent inhibitor of AGE formation. researchgate.netresearchgate.net AGEs are a diverse group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. nih.gov This process, known as glycation, is accelerated in conditions of hyperglycemia and oxidative stress. nih.govnih.gov Aminoguanidine intervenes in this process primarily by trapping reactive carbonyl species that are precursors to AGEs. researchgate.netresearchgate.net

Reaction with Carbonyl and α,β-Dicarbonyl Compounds (e.g., Methylglyoxal (B44143), Glyoxal (B1671930), 3-Deoxyglucosone)

The core of aminoguanidine's anti-glycation activity lies in its rapid reaction with highly reactive α,β-dicarbonyl compounds. researchgate.net These compounds, including methylglyoxal, glyoxal, and 3-deoxyglucosone, are critical intermediates in the formation of AGEs. nih.govannualreviews.org Aminoguanidine, being a nucleophilic hydrazine (B178648), effectively scavenges these dicarbonyls, preventing them from reacting with amino groups on proteins. researchgate.netresearchgate.net

The kinetics of these reactions have been studied under physiological conditions (pH 7.4 and 37°C). nih.gov The reaction between aminoguanidine and glyoxal is first order for both reactants. nih.gov The reaction with methylglyoxal is more complex, involving both its unhydrated and monohydrated forms. nih.gov Studies show that aminoguanidine is kinetically competent to scavenge these α-oxoaldehydes in vivo, thereby reducing the formation of AGEs. nih.gov

| Dicarbonyl Compound | Reaction Characteristics with Aminoguanidine |

| Glyoxal | The rate of reaction is first order with respect to both aminoguanidine and glyoxal. nih.gov |

| Methylglyoxal | Reacts with aminoguanidine to form two isomeric triazines. nih.gov The reaction kinetics are consistent with the reaction involving both unhydrated and monohydrate forms of methylglyoxal. nih.gov |

| 3-Deoxyglucosone | The reaction kinetics with aminoguanidine are more complex compared to glyoxal and methylglyoxal. nih.gov |

Formation of Substituted 3-Amino-1,2,4-triazine Adducts

The reaction between aminoguanidine and α,β-dicarbonyl compounds like methylglyoxal and glyoxal results in the formation of stable substituted 3-amino-1,2,4-triazine derivatives. researchgate.netnih.gov This cyclocondensation reaction effectively neutralizes the reactive carbonyls. tandfonline.com For instance, the reaction with methylglyoxal produces two main isomers: 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine. nih.gov The formation of these triazine adducts is a key mechanism by which aminoguanidine prevents the dicarbonyl compounds from participating in further reactions that lead to protein cross-linking and AGE formation. researchgate.netresearchgate.net

Interaction with Amadori-Derived Fragmentation Products

The glycation process begins with the formation of a Schiff base, which then rearranges to form a more stable ketoamine known as an Amadori product. annualreviews.org While some research initially proposed that aminoguanidine might react directly with the carbonyl group of the Amadori product, subsequent evidence suggests this is not its primary mechanism. annualreviews.orgnih.gov Instead, aminoguanidine is thought to act primarily by reacting with the highly reactive fragmentation products derived from the degradation of these Amadori products. annualreviews.orgresearchgate.nettandfonline.com These fragmentation products include the dicarbonyls mentioned previously (glyoxal, methylglyoxal, 3-deoxyglucosone), which are potent cross-linking agents. annualreviews.org By trapping these fragments, aminoguanidine inhibits AGE formation downstream from the Amadori product. annualreviews.orgresearchgate.net

Prevention of Protein Cross-linking Induced by Glycation

A major pathological consequence of advanced glycation is the formation of covalent cross-links between proteins, particularly long-lived proteins like collagen in the extracellular matrix. nih.govnih.gov These cross-links contribute to increased tissue stiffness and loss of function. nih.govahajournals.org Aminoguanidine has been shown to effectively prevent this glucose-derived protein cross-linking both in vitro and in vivo. researchgate.netnih.gov By scavenging the reactive carbonyl precursors that mediate cross-link formation, aminoguanidine administration helps maintain the normal biophysical properties of connective tissues. researchgate.netnih.gov For example, in diabetic rats, treatment with aminoguanidine prevented the diabetes-induced increase in arterial wall protein cross-linking and myocardial stiffness. nih.govahajournals.org

Modulation of Glycoxidation and Autoxidation Processes

The formation of AGEs is not solely a process of glycation but is intimately linked with oxidation, in a process termed "glycoxidation". researchgate.nettandfonline.com During glycation, the autoxidation of glucose and Amadori products can generate reactive oxygen species (ROS). nih.gov These ROS can further promote the formation of AGEs. nih.gov Aminoguanidine can modulate these processes. It has been shown to inhibit the formation of glycoxidation products and the generation of fluorescence associated with AGEs, acting as an uncoupler of glycation from the subsequent oxidative and cross-linking reactions. researchgate.net This suggests that part of its protective effect comes from interfering with the oxidative pathways that contribute to the maturation of AGEs. researchgate.netacs.org

Nitric Oxide Synthase (NOS) Inhibition by Aminoguanidine Sulfate (B86663)

In addition to its well-known role as an AGE inhibitor, aminoguanidine is also a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). nih.govnih.gov There are several isoforms of NOS, and aminoguanidine exhibits a degree of selectivity, being a more potent inhibitor of the inducible form of NOS (iNOS or NOS-2) compared to the constitutive forms (eNOS and nNOS). nih.govoup.com

iNOS is typically expressed in response to inflammatory stimuli, such as endotoxins and cytokines, and produces large, sustained amounts of NO. nih.govarvojournals.org While NO has important physiological roles, excessive production by iNOS can contribute to tissue damage through the formation of reactive nitrogen species like peroxynitrite. nih.gov Aminoguanidine's selective inhibition of iNOS has been demonstrated in various experimental models. nih.govkarger.com For instance, it has been shown to reduce iNOS-mediated NO production in vascular tissue following endotoxin (B1171834) treatment. nih.gov This inhibition of iNOS is considered another significant pharmacological property of aminoguanidine, contributing to its effects in various pathological models where iNOS is upregulated. nih.govkarger.com

| Enzyme | Effect of Aminoguanidine |

| Inducible Nitric Oxide Synthase (iNOS) | Potently and selectively inhibited. nih.govoup.com |

| Constitutive Nitric Oxide Synthases (eNOS/nNOS) | Less potently inhibited compared to iNOS. nih.gov |

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity

Aminoguanidine is recognized as a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). nih.govnih.gov This selectivity is a key feature, as it can block the excessive production of nitric oxide (NO) in pathological conditions without significantly affecting the constitutive NOS isoforms (cNOS) that are crucial for normal physiological functions. nih.govphysiology.org Studies have shown that aminoguanidine is 10- to 100-fold more effective at inhibiting iNOS compared to cNOS. nih.gov

The mechanism of iNOS inhibition by aminoguanidine is multifaceted. It is believed to act as a mechanism-based or "suicide" inhibitor, forming a covalent bond with the enzyme in an activity-dependent manner. physiology.org This irreversible inhibition contrasts with competitive inhibitors. Furthermore, research suggests that its inhibitory action may not be limited to the substrate level but could also extend to the level of gene expression, including transcription, translation, and post-translational modifications. nih.govplos.org In a rat model of sepsis, aminoguanidine effectively inhibited induced iNOS activity in the lung and thoracic aorta without altering cNOS activity. physiology.org

Impact on Nitric Oxide (NO) Production and Metabolism

By selectively inhibiting iNOS, aminoguanidine directly curtails the overproduction of nitric oxide (NO) associated with inflammatory conditions. nih.govresearchgate.net In cultured rat hepatocytes stimulated with inflammatory cytokines and endotoxins, aminoguanidine markedly blocked NO production in a dose-dependent manner, proving more potent than the non-selective NOS inhibitor L-NAME. nih.gov Similarly, in endotoxemic rats, aminoguanidine dose-dependently decreased the lipopolysaccharide (LPS)-induced rise in plasma nitrate (B79036), a stable metabolite of NO. nih.gov This reduction in NO synthesis is a critical aspect of aminoguanidine's therapeutic potential, as excessive NO can contribute to tissue damage and pathological vasodilation.

Downstream Effects on Peroxynitrite Formation and Nitrosative Stress

A significant consequence of excessive NO production is its reaction with superoxide (B77818) anions to form peroxynitrite (ONOO-), a potent and highly reactive oxidant. utppublishing.comnih.gov Peroxynitrite can inflict cellular damage by oxidizing lipids, proteins, and DNA, contributing to nitrosative stress. Aminoguanidine's ability to inhibit iNOS and thereby reduce NO levels leads to a decrease in the formation of peroxynitrite. plos.orgnih.govtandfonline.com Studies have demonstrated that aminoguanidine can attenuate the increase in rhodamine fluorescence in human blood cells stimulated with LPS, an indicator of peroxynitrite formation. core.ac.uk This reduction in peroxynitrite-mediated damage is a key mechanism underlying the protective effects of aminoguanidine in various models of tissue injury. utppublishing.com Research has also shown that neither aminoguanidine nor another inhibitor, apocynin, act as direct scavengers of peroxynitrite, superoxide, or nitric oxide, highlighting that their primary effect is the inhibition of the enzymes that produce these molecules. nih.govuu.nl

Antioxidant Activity of Aminoguanidine Sulfate

Beyond its effects on the nitric oxide pathway, this compound exhibits direct and indirect antioxidant properties, contributing to its protective effects against cellular damage.

Scavenging of Reactive Oxygen Species (ROS)

Aminoguanidine has been shown to act as a scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. researchgate.netutppublishing.com Specifically, it has demonstrated the ability to quench hydroxyl radicals. nih.gov This direct scavenging activity helps to mitigate the initial burst of oxidative stress that can trigger a cascade of cellular damage. utppublishing.com

Reduction of Lipid Peroxidation and Protein Oxidation

A major consequence of oxidative stress is the peroxidation of lipids in cell membranes and the oxidation of proteins, leading to impaired cellular function. Aminoguanidine has been consistently shown to inhibit lipid peroxidation. researchgate.netutppublishing.comjbp.org.br In studies on low-density lipoprotein (LDL) exposed to copper-induced oxidation, aminoguanidine prevented the loss of polyunsaturated fatty acids and delayed the formation of conjugated dienes, both sensitive markers of lipid peroxidation. ahajournals.orgnih.gov It also inhibits the oxidative modification of the apoB protein component of LDL. ahajournals.orgnih.gov Furthermore, in animal models of diabetes and renal injury, aminoguanidine treatment has been shown to reduce levels of malondialdehyde (MDA), a key marker of lipid peroxidation, and decrease protein oxidation. nih.govjbp.org.br

Enhancement of Endogenous Antioxidant Defense Mechanisms

Aminoguanidine also appears to bolster the body's own antioxidant defenses. utppublishing.comnih.gov Studies have reported that aminoguanidine administration can increase the activities of key antioxidant enzymes such as catalase, superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). utppublishing.complos.org In a study on radiation-induced lung damage in rats, aminoguanidine treatment led to increased activities of these enzymes in the lungs. utppublishing.com Similarly, in a model of renal ischemia and reperfusion injury, aminoguanidine treatment recovered the activity of glutathione S-transferase (GST) and increased the ratio of reduced to oxidized glutathione (GSH/GSSG), indicating a restoration of the cellular antioxidant capacity. mdpi.comnih.gov

Table 1: Effects of Aminoguanidine on Nitric Oxide Production and Antioxidant Enzymes

| Parameter | Model System | Effect of Aminoguanidine | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Cultured Rat Hepatocytes | Decreased | nih.gov |

| Plasma Nitrate | Endotoxemic Rats | Decreased | nih.gov |

| Catalase (CAT) Activity | Rat Lungs (Radiation-Induced Injury) | Increased | utppublishing.com |

| Superoxide Dismutase (SOD) Activity | Rat Lungs (Radiation-Induced Injury) | Increased | utppublishing.com |

| Glutathione Peroxidase (GSH-Px) Activity | Rat Lungs (Radiation-Induced Injury) | Increased | utppublishing.com |

| Glutathione S-transferase (GST) Activity | Mouse Kidney (Ischemia-Reperfusion) | Increased | mdpi.comnih.gov |

| GSH/GSSG Ratio | Mouse Kidney (Ischemia-Reperfusion) | Increased | mdpi.comnih.gov |

Table 2: Impact of Aminoguanidine on Markers of Oxidative Damage

| Marker | Model System | Effect of Aminoguanidine | Reference |

|---|---|---|---|

| Lipid Peroxidation (MDA) | Rat Kidney (Cyclophosphamide-Induced Damage) | Decreased | nih.gov |

| Lipid Peroxidation (TBARS) | Diabetic Rat Lungs | Decreased | jbp.org.br |

| Protein Oxidation | Rat Kidney (Cyclophosphamide-Induced Damage) | Decreased | nih.gov |

| LDL Oxidation | In vitro (Copper-Induced) | Decreased | ahajournals.orgnih.gov |

Other Biochemical and Enzymatic Interactions

This compound's biochemical profile extends beyond its well-documented role as an inhibitor of advanced glycation end product (AGE) formation. It engages in a variety of other enzymatic and molecular interactions that contribute to its complex pharmacological effects. These interactions include the inhibition of key enzymes in amine metabolism, chelation of metal ions, and reactions with various biological macromolecules.

Inhibition of Diamine Oxidase (DAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO)

Aminoguanidine is a recognized inhibitor of both diamine oxidase (DAO) and semicarbazide-sensitive amine oxidase (SSAO) researchgate.netnih.govmedchemexpress.com.

Diamine Oxidase (DAO): DAO is the primary enzyme responsible for the degradation of extracellular histamine (B1213489) and other diamines like putrescine researchgate.netfrontiersin.org. The inhibitory effect of aminoguanidine on DAO was one of the first biological activities discovered for this compound researchgate.net. By inhibiting DAO, aminoguanidine can interfere with the metabolic breakdown of these biologically active amines, which has significant physiological implications researchgate.netscience.gov.

Semicarbazide-Sensitive Amine Oxidase (SSAO): Aminoguanidine is also a potent and irreversible inhibitor of SSAO, both in vitro and in vivo researchgate.netnih.govresearchgate.net. SSAO, also known as vascular adhesion protein-1 (VAP-1), is an enzyme whose activity is notably elevated in conditions like diabetes mellitus and congestive heart failure nih.govsinica.edu.tw. This enzyme catalyzes the oxidative deamination of primary amines, such as methylamine (B109427) and aminoacetone. This process generates highly cytotoxic aldehydes, including formaldehyde (B43269) and methylglyoxal, respectively, along with hydrogen peroxide nih.govresearchgate.netsinica.edu.tw. These products can induce protein crosslinking and contribute to the structural modification of proteins, exacerbating advanced glycation in diabetes nih.gov. The inhibition of SSAO by aminoguanidine is therefore considered a key aspect of its therapeutic potential nih.govgoogle.com.

| Enzyme | Substrates | Products of Catalysis | Effect of Aminoguanidine |

| Diamine Oxidase (DAO) | Histamine, Putrescine researchgate.net | Aldehydes, Ammonia, Hydrogen Peroxide | Inhibition researchgate.netnih.gov |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Methylamine, Aminoacetone nih.govresearchgate.net | Formaldehyde, Methylglyoxal, Hydrogen Peroxide nih.gov | Potent, Irreversible Inhibition researchgate.netnih.govresearchgate.net |

Potential Chelation Properties

Aminoguanidine possesses the ability to act as a chelating agent, forming complexes with various transition metal ions. This characteristic is attributed to its structure, which allows it to act as a bidentate ligand, coordinating with metal ions through the amino and imino nitrogen atoms to form stable five-membered rings ajrconline.orgat.ua.

Research has demonstrated the formation of chelate complexes between aminoguanidine and several metal ions, including:

Copper (II) ajrconline.orgat.uamdpi.com

Nickel (II) ajrconline.org

Platinum (II) ajrconline.org

Palladium (II) ajrconline.org

The chelation of metal ions that catalyze oxidation reactions is a significant mechanism of action for aminoguanidine. nih.gov This activity is believed to contribute to its ability to inhibit the formation of AGEs, as metal-catalyzed oxidation (glycoxidation) is a crucial step in their formation. nih.gov The chelating activity varies in potency, with aminoguanidine inhibiting metal-catalyzed ascorbate (B8700270) oxidation with an IC50 in the 1–5 mmol/L range. nih.gov

Modulation of Histamine Metabolism

Aminoguanidine directly modulates histamine metabolism primarily through its inhibition of diamine oxidase (DAO), the key enzyme for breaking down extracellular histamine. researchgate.netscience.gov By inhibiting DAO, aminoguanidine prevents the degradation of histamine, leading to an increase in its local concentration. science.govnih.gov

In an in vitro study using perfused intestinal segments from rats, the addition of aminoguanidine to the luminal perfusate containing histamine resulted in a significant increase in the amount of unmetabolized histamine absorbed. nih.gov When histamine was perfused alone, it constituted only 22.1% of the radioactivity detected on the other side of the intestinal segment, with the rest being metabolites. nih.gov However, with the addition of an equimolar amount of aminoguanidine, this figure rose to 67.0%, indicating that the inhibition of histamine metabolism leads to increased uptake of the active amine. nih.gov

However, the effect may vary depending on the tissue and physiological state. In a study on experimental conjunctivitis in rats, ocular administration of aminoguanidine did not cause significant changes in the basal levels of histamine in normal eyes. nih.gov This suggests that in the normal rat conjunctiva, DAO may not be the primary pathway for histamine catabolism. nih.gov

| Study Context | Observation | Implication |

| In vitro perfused rat intestine nih.gov | Aminoguanidine increased the percentage of absorbed, unmetabolized histamine from 22.1% to 67.0%. | Inhibition of DAO by aminoguanidine enhances the systemic uptake of active histamine from the gut. |

| Experimental conjunctivitis in rats nih.gov | Aminoguanidine did not significantly alter basal histamine levels in normal eyes. | The role of DAO in histamine metabolism, and thus the effect of aminoguanidine, can be tissue-specific. |

Interactions with Biological Macromolecules (e.g., Pyridoxal (B1214274) Phosphate (B84403), Pyruvate (B1213749), Glucose, Malondialdehyde)

As a highly reactive nucleophilic hydrazine, aminoguanidine can interact with a wide array of biological molecules containing carbonyl groups. researchgate.netresearchgate.net

Pyridoxal Phosphate: Aminoguanidine reacts with pyridoxal phosphate (PLP), the active form of vitamin B6, to form a Schiff base adduct. researchgate.netresearchgate.net This interaction is significant because the administration of aminoguanidine can lead to a reduction in the hepatic content of PLP. researchgate.netuoh-js.com To counteract this effect, an aminoguanidine-pyridoxal adduct (PLAG) has been developed, which may offer better control of diabetic complications without causing a vitamin B6 deficiency. mdpi.comresearchgate.net

Pyruvate: Aminoguanidine is known to react with pyruvate. researchgate.netresearchgate.net In diabetic rats, where the activity of the glycolytic enzyme pyruvate kinase (PK) is reduced, treatment with aminoguanidine was shown to partially prevent this reduction. nih.gov This suggests that aminoguanidine's interaction with pyruvate or its precursors may have a protective effect on certain enzymatic functions impaired in diabetes. nih.gov

Glucose: The reaction between aminoguanidine and glucose is a cornerstone of its action against advanced glycation. At physiological pH and temperature, aminoguanidine reacts with D-glucose to form an initial product, β-D-glucopyranosyl aminoguanidine. nih.gov While this reaction is relatively slow, it represents the trapping of a reducing sugar before it can go on to form cross-linking adducts with proteins. researchgate.netnih.gov

Malondialdehyde (MDA): Aminoguanidine efficiently scavenges malondialdehyde, a reactive carbonyl compound that is a major product of lipid peroxidation and a marker of oxidative stress. researchgate.netnih.govacs.org Studies in diabetic rats have shown that while diabetes increases erythrocyte MDA levels, treatment with aminoguanidine leads to a decrease in MDA concentration, highlighting its antioxidant effect. nih.gov This interaction prevents MDA from forming adducts with proteins and other macromolecules, thereby mitigating oxidative damage. acs.orgmdpi.com

Effects on Nucleoprotein Synthesis

The direct effects of this compound on nucleoprotein synthesis are not extensively detailed in the literature. However, some studies on aminoguanidine and its derivatives suggest potential indirect influences on processes related to nucleoprotein synthesis, such as cell proliferation and DNA integrity.

Certain synthesized derivatives of aminoguanidine have been shown to possess strong immunosuppressive and cytostatic activities, which inherently involve the modulation of cell division and thus, the synthesis of nucleoproteins. nih.gov Furthermore, aminoguanidine has been observed to reduce DNA damage and apoptosis induced by agents like doxorubicin (B1662922) in A549 lung cancer cells. medchemexpress.com In another context, an aminoguanidine derivative was identified as an inhibitor of the NusB–NusE protein–protein interaction, a complex involved in the regulation of transcription in bacteria. acs.org These findings, while not a direct measure of nucleoprotein synthesis, indicate that aminoguanidine and its related compounds can interfere with fundamental cellular processes involving DNA and associated proteins.

Research Methodologies in Aminoguanidine Sulfate Studies

In Vitro Experimental Models

In vitro models are fundamental in dissecting the specific molecular interactions of aminoguanidine (B1677879) sulfate (B86663). These controlled laboratory settings allow for the precise study of its effects on cellular and acellular systems, providing a foundational understanding of its biological activity.

Cell Culture Systems for Mechanistic Elucidation

Cell culture systems serve as a vital tool for observing the direct effects of aminoguanidine sulfate on specific cell types implicated in various pathological conditions.

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) have been utilized to study the impact of aminoguanidine on vascular cells. In one study, aminoguanidine was shown to cause a significant upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) in HUVECs. nih.gov This effect is noteworthy as ICAM-1 is involved in inflammatory responses and leukocyte adhesion. nih.gov Further research has explored the role of aminoguanidine in the context of high glucose and advanced glycation end product (AGE)-induced endothelial dysfunction. For instance, in mouse glomerular endothelial cells (mGECs) stimulated with AGEs, aminoguanidine was used as a positive control and was observed to improve cell viability and counteract the downregulation of key junctional proteins like Occludin and VE-Cadherin. sci-hub.se It also decreased the expression of vascular endothelial growth factor (VEGF), intercellular adhesion molecule-1 (ICAM-1), and monocyte chemoattractant protein-1 (MCP-1). sci-hub.se

Mesangial Cells: Mesangial cells, which are critical in the structure and function of the kidney's glomeruli, have been a focus in research related to diabetic nephropathy. Studies have shown that in cultured human mesangial cells, exposure to AGE-modified bovine serum albumin (AGE-BSA) induces the expression of connective tissue growth factor (CTGF) and fibronectin, both of which are implicated in renal fibrosis. oup.comoup.com Aminoguanidine has been shown to prevent the induction of CTGF and fibronectin in a rodent model of diabetic nephropathy, suggesting a direct protective effect on mesangial cells. oup.comoup.com In another study using human renal mesangial cells, aminoguanidine was used as a positive control and was shown to inhibit the angiotensin II-induced proliferation of these cells and the expression of fibrotic markers like collagen IV and CTGF. semanticscholar.org

Cancer Cell Lines: The effect of aminoguanidine and its derivatives on cancer cell proliferation has also been investigated. In one study, aminoguanidine hydrochloride demonstrated inhibitory effects on the growth of various human cancer cell lines, including K562 (leukemia), HL-60 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer), with IC50 values determined after 24 and 72 hours of incubation. mdpi.com Another study reported the IC50 value of a novel aminoguanidine-based compound against MCF-7 breast cancer cells to be 181.05 μg/mL, while showing lesser cytotoxicity towards the normal L929 cell line (IC50 of 356.54 μg/mL). nih.gov

Interactive Table 1: Effect of Aminoguanidine Derivatives on Cancer Cell Line Proliferation (IC50 in µmol·L⁻¹)

| Compound | Cell Line | 24h Incubation | 72h Incubation |

|---|---|---|---|

| 2 | K562 | 26.3 ± 0.9 | 15.1 ± 0.3 |

| 2 | HL-60 | 31.7 ± 1.1 | 18.2 ± 0.5 |

| 2 | MCF-7 | >100 | 34.6 ± 1.1 |

| 2 | HT-29 | 29.8 ± 0.7 | 15.3 ± 0.2 |

| 3 | K562 | 19.3 ± 0.5 | 10.2 ± 0.1 |

| 3 | HL-60 | 25.4 ± 0.8 | 14.7 ± 0.3 |

| 3 | MCF-7 | 34.7 ± 1.2 | 19.8 ± 0.6 |

| 3 | HT-29 | 18.2 ± 0.4 | 9.8 ± 0.1 |

| 4 | K562 | 35.6 ± 1.2 | 21.3 ± 0.7 |

| 4 | HL-60 | 41.2 ± 1.5 | 25.4 ± 0.9 |

| 4 | MCF-7 | 56.3 ± 2.1 | 32.7 ± 1.3 |

| 4 | HT-29 | 33.1 ± 1.1 | 19.5 ± 0.5 |

Data sourced from a study on novel guanylhydrazone and aminoguanidine tetrahydropyran (B127337) derivatives. mdpi.com

Protein Glycation Assays

A primary mechanism of action for aminoguanidine is the inhibition of protein glycation. Assays using key proteins like albumin and collagen are therefore central to demonstrating its efficacy.

Albumin: Bovine serum albumin (BSA) is commonly used as a model protein in glycation studies. In a typical assay, BSA is incubated with a reducing sugar like glucose or fructose (B13574) to induce glycation, and the inhibitory effect of aminoguanidine is measured. toukastress.jp The formation of fluorescent advanced glycation end products (AGEs) is a key indicator of glycation, and aminoguanidine has been shown to inhibit this process in a dose-dependent manner. toukastress.jpresearchgate.net For example, one study demonstrated that aminoguanidine at concentrations of 2.5 mM and 25 mM significantly inhibited the glycation of BSA induced by 0.5 M fructose. researchgate.net Another study reported an IC50 value of 0.323 mg/mL for aminoguanidine in a BSA-glucose assay. nih.gov

Collagen: Collagen, a major structural protein in the body, is also susceptible to glycation, which can lead to tissue stiffening and dysfunction. In vitro studies have shown that aminoguanidine can effectively prevent the cross-linking of collagen induced by reducing sugars. nih.gov In one experiment, the fluorescence intensity of glycated collagen was significantly inhibited by the addition of aminoguanidine. nih.gov Research has also shown that aminoguanidine can inhibit the increase in collagen-linked fluorescence in diabetic animal models. nih.gov

Interactive Table 2: Inhibition of Protein Glycation by Aminoguanidine

| Assay Model | Sugar | Aminoguanidine Concentration | % Inhibition of Glycation |

|---|---|---|---|

| BSA-Glucose | Glucose | 10 mM | Not specified |

| BSA-Fructose | Fructose | 2.5 mM | ~20% |

| BSA-Fructose | Fructose | 25 mM | ~80% |

| Collagen-Glucose | Glucose | 1 mM | 58.3% |

Data compiled from various in vitro glycation inhibition studies. toukastress.jpresearchgate.netnih.gov

Enzyme Activity Assays

Aminoguanidine is known to interact with several enzymes, and assays to measure its inhibitory effects on these enzymes are crucial for understanding its broader pharmacological profile.

Nitric Oxide Synthase (NOS): Aminoguanidine is a known inhibitor of inducible nitric oxide synthase (iNOS). nih.gov This inhibition is a significant aspect of its biological activity, as iNOS is involved in inflammatory processes. Studies have shown that aminoguanidine can inhibit iNOS activity, which may contribute to its protective effects in conditions like diabetic retinopathy. arvojournals.org

Diamine Oxidase (DAO): Aminoguanidine is also a potent inhibitor of diamine oxidase (DAO), an enzyme involved in the metabolism of histamine (B1213489) and polyamines. nih.govmedchemexpress.com The inhibitory effect of aminoguanidine on DAO has been demonstrated in various experimental setups. science.gov

Semicarbazide-Sensitive Amine Oxidase (SSAO): Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is another enzyme inhibited by aminoguanidine. science.govresearchgate.net The inhibition of SSAO by aminoguanidine is thought to contribute to its therapeutic effects, as SSAO is implicated in vascular inflammation and diabetic complications. science.gov LJP 1586, a potent inhibitor of rodent and human SSAO, has shown IC50 values between 4 and 43 nM. science.govscience.gov

Interactive Table 3: Inhibitory Activity of Aminoguanidine and Related Compounds on Various Enzymes

| Enzyme | Inhibitor | IC50 Value |

|---|---|---|

| iNOS | Aminoguanidine | Not specified |

| DAO | Aminoguanidine | Not specified |

| SSAO | LJP 1586 | 4 - 43 nM |

| MAO-A | Clorgyline | Not specified |

| MAO-B | Deprenyl | Not specified |

Data compiled from various enzyme inhibition studies. arvojournals.orgscience.govscience.govacs.org

Reactive Species Detection Methods

The formation of reactive oxygen species (ROS) and reactive carbonyl species (RCS) is a key pathological feature of many diseases, including diabetes. Aminoguanidine's ability to scavenge these reactive species is an important aspect of its mechanism of action. Various methods are employed to detect and quantify these species and the effect of aminoguanidine. These methods include fluorescence-based assays using probes like dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. researchgate.net Additionally, the measurement of lipid peroxidation products, such as thiobarbituric acid reactive substances (TBARS), provides an indication of oxidative stress that can be mitigated by aminoguanidine. researchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic effects of this compound in a living organism, providing insights that cannot be obtained from in vitro studies alone.

Diabetic Animal Models

The most common animal models used to study the effects of aminoguanidine are those of induced diabetes, as the compound's primary therapeutic target has been diabetic complications.

Streptozotocin-induced Diabetes: Streptozotocin (B1681764) (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration to rodents is a widely used method to induce a model of type 1 diabetes. semanticscholar.orgnih.govbezmialemscience.orgamegroups.org In STZ-induced diabetic rats, treatment with aminoguanidine has been shown to have several beneficial effects. For instance, it can prevent the increase in blood glucose levels. semanticscholar.org One study showed that aminoguanidine treatment in STZ-induced diabetic rats prevented the blood sugar levels from rising as high as in untreated diabetic rats (295.9 ± 50.69 mg/dL vs. 462.3 ± 18.6 mg/dL). semanticscholar.org Furthermore, aminoguanidine has been shown to ameliorate changes in gene expression related to apoptosis in the hippocampus of diabetic rats, suggesting a neuroprotective effect. nih.gov It has also been observed to correct structural abnormalities of microvessels in the peripheral nerves of diabetic rats. nih.gov

Interactive Table 4: Effects of Aminoguanidine in Streptozotocin-Induced Diabetic Rat Models

| Parameter | Diabetic Control Group | Diabetic + Aminoguanidine Group |

|---|---|---|

| Blood Glucose (mg/dL) | 462.3 ± 18.6 | 295.9 ± 50.69 |

| Hippocampal Bcl-2 mRNA expression | Significantly reduced | Significantly increased vs. diabetic control |

| Hippocampal Bax mRNA expression | Significantly increased | Significantly reduced vs. diabetic control |

| Endoneurial Microvessel Area | Expanded | Partially corrected |

Data compiled from studies on streptozotocin-induced diabetic rats. nih.govsemanticscholar.orgnih.gov

Ischemia-Reperfusion Injury Models (e.g., Renal, Hemorrhagic Shock)

Ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to an area that was previously deprived of oxygen, is a common focus of aminoguanidine research. Studies frequently utilize animal models to simulate clinical scenarios like acute kidney failure and hemorrhagic shock.

In a rat model of renal I/R injury , where blood flow to the kidneys was blocked for 45 minutes followed by 24 hours of reperfusion, post-treatment with aminoguanidine significantly lowered serum urea (B33335) and creatinine (B1669602) levels and improved histopathological damage compared to the untreated I/R group. nih.gov However, pretreatment in the same study did not show protective effects. nih.gov Another study using a similar model (30 minutes of ischemia and 48 hours of reperfusion in mice) found that aminoguanidine prevented the decrease in glomerular filtration rate (GFR) and the increase in neutrophil gelatinase-associated lipocalin (NGAL), a marker of kidney injury. mdpi.comnih.gov This research also highlighted that aminoguanidine administration before ischemia significantly reduced the expression of endothelial dysfunction markers like VE-cadherin and PECAM-1. mdpi.com

Hemorrhagic shock (HS) models are also employed to study I/R injury. In a rat model where HS was induced by maintaining a mean arterial blood pressure of 35–40 mmHg, aminoguanidine administration decreased plasma concentrations of urea, creatinine, and nitrates. jst.go.jp It also lessened the histological damage in the kidneys and reduced the expression of inducible nitric oxide synthase (iNOS), the pro-apoptotic protein BAX, and vitamin D receptors (VDR). jst.go.jp Further studies in HS rat models confirmed that aminoguanidine treatment reduced microscopic damage in multiple organs, including the heart, by decreasing inflammatory cell infiltration and mitochondrial swelling. nih.gov It also helped preserve myocardial contractile function following shock and resuscitation.

Myocardial I/R models have also been used. In anesthetized rats subjected to 30 minutes of coronary artery occlusion and 120 minutes of reperfusion, aminoguanidine administration reduced the myocardial infarct size from 21% to 14% and the infarct size/risk zone ratio from 53% to 37%. nih.gov

Interactive Table: Effects of Aminoguanidine in Ischemia-Reperfusion Injury Models

| Model Type | Animal | Key Findings with Aminoguanidine | Reference |

|---|---|---|---|

| Renal Ischemia-Reperfusion | Rat | Decreased serum urea and creatinine; improved histopathology. | nih.gov |

| Renal Ischemia-Reperfusion | Mouse | Prevented GFR decrease and NGAL increase; reduced VE-cadherin and PECAM-1 expression. | mdpi.comnih.gov |

| Hemorrhagic Shock | Rat | Decreased plasma urea, creatinine, and nitrates; reduced iNOS, BAX, and VDR expression. | jst.go.jp |

| Hemorrhagic Shock | Rat | Reduced microscopic damage in multiple organs. | nih.gov |

| Myocardial Ischemia-Reperfusion | Rat | Reduced myocardial infarct size and infarct size/risk zone ratio. | nih.gov |

Models of Neurotoxicity and Brain Injury

The neuroprotective effects of aminoguanidine are investigated using various models of acute brain injury and chronic neurotoxicity. In a rat model of surgical brain injury , aminoguanidine treatment significantly reduced cerebral edema and the extravasation of Evans Blue dye, indicating a restoration of blood-brain barrier integrity. nih.gov The treatment also attenuated the expression of inflammatory markers TNF-alpha and NF-kappaB. nih.gov

In a cold injury model in the rat parietal cortex, both pre- and post-treatment with aminoguanidine reduced the resulting lesion volume by up to 27%. nih.govresearchgate.net This protective effect was associated with a significant reduction in plasma and tissue nitrate (B79036)/nitrite (B80452) concentrations. nih.govresearchgate.net

Studies using a rodent model of stroke , induced by focal cerebral ischemia, have demonstrated that aminoguanidine can significantly reduce infarct volume. ahajournals.org A notable finding was that aminoguanidine conferred significant cerebroprotection even when administered up to two hours after the onset of ischemia, reducing infarct volume by 85%. ahajournals.org In a combined model of fluid-percussion brain injury and hemorrhagic shock, aminoguanidine infusion improved survival time and cerebral tissue perfusion, and significantly decreased the number of apoptotic neurons compared to treatment with a nonselective NOS inhibitor. nih.gov

The compound has also been studied in neurotoxicity models . For instance, in a model where aluminium sulphate was used to induce neurotoxicity in rat cerebellar Purkinje cells, co-treatment with aminoguanidine was found to reduce the aluminium-induced loss of these neurons. dergipark.org.tr

Interactive Table: Research Findings in Neurotoxicity and Brain Injury Models

| Model | Animal | Key Findings with Aminoguanidine | Reference |

|---|---|---|---|

| Surgical Brain Injury | Rat | Reduced cerebral edema and Evans Blue extravasation; attenuated TNF-alpha and NF-kappaB expression. | nih.gov |

| Cold Injury to Cortex | Rat | Reduced lesion volume by up to 27%; decreased plasma and tissue nitrate/nitrite. | nih.govresearchgate.net |

| Stroke (Focal Cerebral Ischemia) | Rat | Reduced infarct volume by up to 88-85% even when given 1-2 hours post-ischemia. | ahajournals.org |

| Fluid-Percussion Injury + Hemorrhagic Shock | Rat | Increased survival time and cerebral perfusion; decreased neuronal apoptosis. | nih.gov |

| Aluminium Sulphate Neurotoxicity | Rat | Reduced the loss of cerebellar Purkinje cells. | dergipark.org.tr |

Aging Models

Aminoguanidine is frequently studied in the context of aging, primarily for its ability to inhibit the formation of advanced glycation end products (AGEs), which accumulate over a lifetime and contribute to age-related organ damage.

In long-term studies using normotensive WAG/Rij rats treated from 24 to 30 months of age, aminoguanidine prevented age-related cardiac hypertrophy. nih.gov The treatment also prevented the age-related increase in aortic impedance and the decrease in carotid distensibility, suggesting a prevention of arterial stiffening. nih.gov Similarly, in Fischer 344 rats treated from 6 to 24 months, aminoguanidine prevented the age-related decrease in endothelial-dependent vasodilatory response and reduced cardiac hypertrophy. nih.gov Another study on Fischer 344 rats treated for the same duration confirmed that aminoguanidine could ameliorate or prevent complications associated with aging. oup.comoup.com However, this particular study noted that while aminoguanidine had a modest effect on tail tendon break time (a measure of collagen cross-linking), it did not significantly impact collagen glycation or glycoxidation, suggesting that the dicarbonyl compounds trapped by aminoguanidine may not be the primary drivers of collagen aging in rats. oup.com

Interactive Table: Effects of Aminoguanidine in Aging Models

| Model | Animal | Duration | Key Findings with Aminoguanidine | Reference |

|---|---|---|---|---|

| Normal Aging | WAG/Rij Rat | 24 to 30 months | Prevented age-related cardiac hypertrophy and arterial stiffening. | nih.gov |

| Normal Aging | Fischer 344 Rat | 6 to 24 months | Prevented age-related cardiac hypertrophy and endothelial dysfunction. | nih.gov |

| Normal Aging | Fischer 344 Rat | 6 to 24 months | Showed modest or no effect on collagen glycation and glycoxidation. | oup.comoup.com |

Endotoxin-Induced Stress Models

Endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are used to create models of systemic inflammation, sepsis, and organ damage. Aminoguanidine, as a selective inhibitor of inducible nitric oxide synthase (iNOS), is often evaluated in these models.

In rat models of endotoxic shock induced by LPS, aminoguanidine treatment improved survival rates. nih.gov It prevented the marked increase in plasma nitrate and nitrite concentrations caused by LPS, demonstrating its inhibition of NO overproduction. nih.gov Pretreatment with aminoguanidine has been shown to alleviate the circulatory failure and vascular hyporeactivity to vasoconstrictors that occur in endotoxemia. utmb.edu

Studies focusing on specific organs show that aminoguanidine confers cardioprotective effects in LPS-induced cardiac stress by normalizing levels of nitrite/nitrate, malondialdehyde (an oxidative stress marker), and glutathione (B108866) (an antioxidant). nih.govcu.edu.eg It also reduces inflammatory markers and improves cardiac energy metabolism. nih.govcu.edu.egsci-hub.se Similarly, in LPS-induced hepatotoxicity, aminoguanidine pretreatment restored liver function by decreasing levels of liver enzymes (ALT, AST), IL-6, and NO metabolites, while increasing antioxidant defenses. nih.gov In models of LPS-induced lung injury, aminoguanidine reduced inflammatory cell infiltration, oxidant markers, and pro-inflammatory cytokines in bronchoalveolar lavage fluid. researchgate.net

Interactive Table: Aminoguanidine Effects in Endotoxin-Induced Stress

| Model | Animal | Key Findings with Aminoguanidine | Reference |

|---|---|---|---|

| LPS-Induced Systemic Inflammatory Response | Rat | Improved survival rates; prevented the increase in plasma nitrate/nitrite. | nih.gov |

| LPS-Induced Cardiac Stress | Rat | Normalized cardiac nitrite/nitrate, MDA, and GSH levels; improved cardiac energy metabolism. | nih.govcu.edu.egsci-hub.se |

| LPS-Induced Hepatotoxicity | Rat | Restored liver function (reduced ALT, AST); decreased IL-6 and NO metabolites. | nih.gov |

| LPS-Induced Lung Injury | Rat | Reduced inflammatory cells and oxidant markers in BALF. | researchgate.net |

Advanced Analytical Techniques for Mechanism Elucidation

To understand how aminoguanidine functions at a molecular level, researchers employ sophisticated analytical techniques to identify its reaction products and characterize its properties.

Mass Spectrometry for Adduct Identification

Mass spectrometry (MS) is a powerful tool for identifying the molecular adducts that aminoguanidine forms, which is central to its mechanism as an inhibitor of AGE formation and a scavenger of reactive carbonyl species. Fast-atom-bombardment mass spectrometry (FAB-MS) was used to show that aminoguanidine inhibits the formation of AGEs without forming a stable adduct with the already glycosylated protein itself, suggesting it acts by trapping reactive intermediates in solution. nih.gov

More recent studies using electrospray ionization mass spectrometry (ESI-MS) and liquid chromatography-mass spectrometry (LC-MS) have precisely identified these adducts. In reactions with methylglyoxal (B44143) (MGO), a reactive dicarbonyl, ESI-MS identified an MGO-aminoguanidine adduct with a mass-to-charge ratio (m/z) of 111. morressier.com Similarly, using UPLC-MS, researchers detected a pronounced species at m/z 97, indicative of a glyoxal (B1671930) (GO)-aminoguanidine adduct in cell homogenates. researchgate.net LC/MS/MS techniques have also been used to study the metabolism of aminoguanidine by neuronal nitric oxide synthase (nNOS), identifying a dissociable heme adduct with a molecular ion at m/z 660.2, which helps explain its mechanism as a NOS inactivator. nih.gov

Spectroscopic Methods (e.g., Fluorescence, UV-Vis, NMR, IR)

A range of spectroscopic techniques are used to characterize aminoguanidine and its interactions.

Fluorescence Spectroscopy : This method is often used to measure the formation of fluorescent AGEs. The inhibitory effect of aminoguanidine on AGE formation is demonstrated by a reduction in the characteristic fluorescence (e.g., excitation at 370 nm, emission at 440 nm) of proteins incubated with sugars. tandfonline.com It has also been used to show that aminoguanidine prevents the modification of apolipoprotein B, which is a key step in the oxidative modification of LDL. researchgate.net The intrinsic fluorescence of aminoguanidine-based compounds can also be studied, with quantum yields sometimes determined relative to standards like quinine (B1679958) sulfate. rsc.orgnih.govrsc.org

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy is used to monitor reactions involving aminoguanidine. For example, the formation of MGO-aminoguanidine adducts can be followed by changes in the UV-visible spectrum. morressier.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR and ¹H NMR are used for the structural characterization and identification of this compound and its derivatives or newly synthesized related compounds. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule and is used as a standard characterization technique for aminoguanidine-based compounds. rsc.org

Immunohistochemistry and Western Blotting for Protein Expression

Immunohistochemistry (IHC) and Western blotting are crucial techniques for investigating the effects of aminoguanidine on protein expression levels in various tissues and cells. These methods provide valuable insights into the molecular mechanisms underlying the therapeutic potential of aminoguanidine.

Immunohistochemistry (IHC) allows for the localization and visualization of specific proteins within tissue sections. In studies involving aminoguanidine, IHC is frequently used to assess the expression of key proteins related to inflammation and disease pathology. For instance, in a study on diabetic nephropathy in NZB/W F1 mice, IHC was employed to detect inducible nitric oxide synthase (iNOS) in the glomeruli. nih.gov The results demonstrated that aminoguanidine treatment significantly reduced the staining intensity of iNOS in the glomerular mesangium, indicating a decrease in protein expression. nih.gov The technique involves incubating paraffin-embedded tissue sections with a primary antibody specific to the target protein (e.g., rabbit anti-iNOS antibody), followed by a biotin-conjugated secondary antibody and a reagent that produces a colored signal for visualization. nih.gov Similarly, in a rat model of aluminum chloride toxicity, IHC was used to observe iNOS expression in the hippocampus. researchgate.net This analysis revealed that aminoguanidine administration prevented the detection of iNOS staining. researchgate.net

Western blotting is a quantitative method used to determine the relative abundance of specific proteins in a sample. thermofisher.combio-rad.com This technique is instrumental in understanding how aminoguanidine modulates signaling pathways. In a study on rat articular chondrocytes stimulated with interleukin-1β (IL-1β), Western blotting was used to measure the protein levels of cyclooxygenase-2 (COX-2), iNOS, and components of the NF-κB signaling pathway. nih.gov The findings showed that aminoguanidine dose-dependently inhibited the IL-1β-induced protein expression of iNOS and COX-2. nih.gov Furthermore, it decreased the phosphorylation of key signaling proteins like IKKβ, IκBα, and p65, suggesting that aminoguanidine exerts its anti-inflammatory effects by blocking the NF-κB signaling pathway. nih.gov In another study investigating Duchenne muscular dystrophy in mdx mice, Western blotting revealed that aminoguanidine hemisulfate treatment significantly reduced the protein levels of LC3 and p62, indicating an improvement in autophagy. nih.govresearchgate.net

These methodologies, often used in conjunction, provide a comprehensive picture of how this compound influences protein expression at both the tissue and cellular levels, offering critical evidence for its mechanisms of action.

Gene Expression Analysis (e.g., qPCR, mRNA Upregulation)

Gene expression analysis, particularly through quantitative polymerase chain reaction (qPCR), is a fundamental methodology for understanding the effects of this compound at the transcriptional level. nih.govnih.gov This technique allows for the precise measurement of changes in messenger RNA (mRNA) levels of specific genes, providing insights into the molecular pathways modulated by aminoguanidine.

In studies on diabetic nephropathy, quantitative in situ hybridization histochemistry and qPCR have been employed to examine the impact of aminoguanidine on the gene expression of the insulin-like growth factor (IGF) system. oup.com Research in long-term streptozotocin-diabetic rats showed that diabetes led to a significant increase in IGF binding protein-1 (IGFBP-1) mRNA levels and a decrease in IGF-I and IGFBP-4 mRNA levels. oup.com Treatment with aminoguanidine effectively counteracted these diabetes-induced changes, suggesting a role in normalizing the renal IGF system. oup.com

Similarly, in a study investigating the effects of aminoguanidine on lupus nephritis in NZB/W F1 mice, qPCR was used to measure the mRNA expression of inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-β1) in the glomeruli. nih.gov The results indicated that aminoguanidine treatment led to a reduction in the mRNA levels of both iNOS and TGF-β1, which correlated with a decrease in the severity of glomerulosclerosis. nih.gov

Furthermore, in a study on Duchenne muscular dystrophy in mdx mice, gene expression analysis was performed to assess the impact of aminoguanidine hemisulfate on mitochondrial function and muscle health. nih.gov The findings revealed that aminoguanidine treatment restored the expression of mitophagy-related genes, Pink1 and Parkin, and increased the expression of genes involved in mitochondrial biogenesis, such as Pgc1α and mtTFA. nih.gov This indicates that aminoguanidine can improve mitochondrial dynamics and antioxidant defenses at the genetic level. nih.gov

The selection of appropriate reference genes for normalization is a critical aspect of qPCR to ensure accurate and reliable results. mdpi.comresearchgate.net The stability of these reference genes should be validated for the specific experimental conditions. nih.gov

Histopathological and Stereological Assessments

Histopathological and stereological assessments are essential research methodologies for evaluating the structural changes in tissues following treatment with this compound. These techniques provide quantitative and qualitative data on the effects of the compound on tissue architecture and cellular components.

Histopathological assessment involves the microscopic examination of stained tissue sections to identify abnormalities. In a study investigating the local effect of aminoguanidine hydrochloride on bone healing in rats, femoral defects were created and treated with different concentrations of aminoguanidine. nih.gov Histological analysis after eight weeks revealed that all concentrations of aminoguanidine significantly enhanced bone healing compared to control groups, as evidenced by higher healing scores. nih.gov Another study on ischemia-reperfusion injury at the colonic anastomotic site in rats demonstrated that aminoguanidine treatment improved healing. thieme-connect.com Histopathological evaluation showed better mucosal and muscular continuity, re-epithelization, and granulation tissue formation, along with increased and more organized collagen deposition in the aminoguanidine-treated group. thieme-connect.com Furthermore, in a study on cyclophosphamide-induced renal damage in rats, light microscopy of kidney sections showed that aminoguanidine pretreatment attenuated the toxic effects of cyclophosphamide (B585) on the glomeruli and tubules. tandfonline.com

Stereological assessment is an unbiased method for quantifying three-dimensional features of a structure from two-dimensional sections. diabetesjournals.org This technique provides quantitative data on parameters such as volume, surface area, and number of objects within a tissue. In studies of diabetic nephropathy, stereological methods have been used to estimate glomerular volume. diabetesjournals.org In a study on gentamicin-induced nephrotoxicity in rats, stereological analysis was used to measure the volume of the renal cortex, medulla, and various tubular segments. scialert.net While the study did not find a significant effect of a kidney extract on these parameters, it highlights the application of stereology in quantifying renal structures. scialert.net Another study on the neuroprotective effects of aminoguanidine in rats with aluminum sulphate-induced neurotoxicity utilized stereological methods to assess cerebellar Purkinje cells, demonstrating the utility of this approach in neurobiology. semanticscholar.orgdergipark.org.trukrbiochemjournal.org

Together, histopathological and stereological assessments provide a comprehensive understanding of the morphological changes induced by this compound, corroborating findings from molecular and biochemical analyses and offering crucial insights into its therapeutic effects on tissue structure and integrity.

Computational and Theoretical Approaches

Computational and theoretical methods are increasingly employed to investigate the properties and potential mechanisms of action of aminoguanidine and its derivatives at a molecular level. These approaches complement experimental studies by providing detailed insights into molecular interactions, electronic properties, and pharmacokinetic profiles.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand, such as an aminoguanidine derivative, and a target protein.

In the study of aminoguanidine derivatives as potential antibacterial agents, molecular docking was performed to investigate their binding patterns with the FabH receptor, a key enzyme in bacterial fatty acid biosynthesis. brieflands.com The results revealed that hydrogen bond interactions with amino acid residues like THR81 and hydrophobic interactions with residues such as ALA246 were crucial for the binding affinity and in vitro antimicrobial activities of these compounds. brieflands.com

Similarly, molecular docking simulations have been used to explore the interactions of aminoguanidine-based compounds with various biological targets, including DNA and proteins involved in diseases like cancer and COVID-19. nih.gov For instance, the binding of a novel aminoguanidine-based proligand to B-DNA was studied, and the in silico results were found to be consistent with experimental DNA binding data. nih.gov Furthermore, docking studies with the SARS-CoV-2 main protease (3CLpro) and spike glycoprotein (B1211001) have suggested a high binding affinity, indicating potential antiviral applications. nih.gov

These studies often utilize software like AutoDock Tools to prepare the molecules and perform the docking simulations. nih.gov The binding affinity is typically reported as a binding energy value, with more negative values indicating a stronger interaction.

Quantum Chemical Calculations (e.g., DFT, QTAIM)

Quantum chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a popular method for these calculations.

In a study of copper(II) complexes with a pyridoxal-aminoguanidine (PLAG) ligand and different counterions, including sulfate, DFT calculations at the B3LYP/6-311++G(d,p)(H,C,N,O,S)/LanL2DZ(Cu) level of theory were used to optimize the geometries of the complexes. mdpi.comdntb.gov.uaresearchgate.net These calculations helped to understand the influence of the sulfate counterion on the molecular structure and stability. mdpi.comdntb.gov.uaresearchgate.net

These theoretical calculations provide valuable insights that complement experimental data from techniques like X-ray crystallography, helping to elucidate the structure-property relationships of aminoguanidine-containing compounds. mdpi.comdntb.gov.uaresearchgate.net

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

ADMET prediction is a crucial step in drug discovery and development, and in silico tools are widely used to estimate these properties for new chemical entities. d-nb.inforesearchgate.net These predictions help to identify compounds with favorable pharmacokinetic and safety profiles early in the research process. nih.govscbdd.comnih.gov

For aminoguanidine-based compounds, ADMET properties are often assessed using online platforms like SwissADME and PreADMET. nih.gov These tools calculate various physicochemical and pharmacokinetic parameters, such as:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut. nih.gov

Distribution: Parameters like the octanol-water partition coefficient (log P o/w) provide an indication of the compound's lipophilicity and its ability to distribute into different tissues. nih.gov

Drug-likeness: Rules like Lipinski's rule of five and Veber's rule are used to assess the oral bioavailability of a compound based on properties like molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.gov

In a study of a novel aminoguanidine-based proligand, ADMET prediction suggested good drug-likeness, with a high predicted human intestinal absorption rate and favorable values for log P o/w, TPSA, and the number of hydrogen bond donors and acceptors. nih.gov These findings indicated that the compound was likely to have good bioavailability. nih.gov

The use of fingerprint-based models and machine learning algorithms is common in ADMET prediction tools, which are trained on large datasets of compounds with known properties. d-nb.info These computational approaches provide a rapid and cost-effective way to screen and prioritize aminoguanidine derivatives for further experimental investigation.

Investigational Research Areas and Disease Models

Diabetic Complications Research

Hyperglycemia, a hallmark of diabetes, leads to the non-enzymatic glycation of proteins and lipids, resulting in the formation and accumulation of AGEs. These products are implicated in the pathogenesis of various diabetic complications by altering tissue structure and function. Aminoguanidine's ability to trap reactive carbonyl intermediates, precursors of AGEs, forms the basis of its therapeutic potential. plos.orgresearchgate.net

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. nih.gov The pathogenesis involves a complex interplay of metabolic and hemodynamic factors, with AGEs playing a significant role in the structural and functional alterations of the kidney. nih.govnih.gov Research in experimental models of diabetic nephropathy has explored the potential of aminoguanidine (B1677879) to prevent or slow the progression of this condition.

Diabetic Nephropathy

Attenuation of Albuminuria and Proteinuria

Albuminuria, the presence of albumin in the urine, is an early sign of diabetic kidney disease, which can progress to more significant proteinuria. frontiersin.orgdovepress.com Numerous studies in diabetic animal models have demonstrated that aminoguanidine can effectively reduce urinary albumin and protein excretion.

In streptozotocin (B1681764) (STZ)-induced diabetic rats, a common model for type 1 diabetes, aminoguanidine treatment has been shown to substantially retard the development of albuminuria. nih.govoup.com This effect has been observed in both early and long-term treatment regimens. nih.gov For instance, in diabetic spontaneously hypertensive rats, aminoguanidine treatment decreased the diabetes-associated elevation in urinary albumin excretion by 75% without affecting blood pressure. nih.gov Another study in STZ-diabetic rats showed that aminoguanidine significantly decreased urinary albumin to 40% of the levels in untreated diabetic rats. nih.gov The compound is thought to exert this effect by preventing glycation-derived modifications of proteins that contribute to proteinuria. nih.gov

| Study Focus | Animal Model | Key Findings on Albuminuria/Proteinuria | Reference |

| Early and late intervention | STZ-induced diabetic rats | Aminoguanidine retarded the rise in urinary albumin excretion; longer treatment was more effective. | nih.gov |

| Effect on hypertensive diabetes | Diabetic spontaneously hypertensive rats | Reduced diabetes-associated urinary albumin excretion by 75%. | nih.gov |

| High-molecular-weight proteins | STZ-induced diabetic rats | Decreased urinary albumin and other high-molecular-weight proteins. | nih.gov |

| Glomerular basement membrane charge | STZ-induced diabetic rats | Diminished urinary heparan sulphate levels, suggesting restoration of glomerular charge and relatively improved proteinuria. | nih.gov |

Reduction of Glomerulosclerosis and Mesangial Expansion

Glomerulosclerosis, the scarring of the glomeruli, and mesangial expansion, an increase in the extracellular matrix in the mesangium, are characteristic structural changes in diabetic nephropathy that lead to a decline in renal function. nih.gov Aminoguanidine has shown promise in mitigating these structural abnormalities in animal models.

Studies have consistently reported that aminoguanidine treatment prevents or reduces mesangial expansion in STZ-diabetic rats. nih.govoup.com This effect is closely linked to the inhibition of AGE accumulation in the kidney. nih.gov In the hypertensive diabetic (mREN-2)27 rat, a model of severe nephropathy, aminoguanidine ameliorated glomerulosclerosis. The reduction in mesangial expansion is associated with decreased accumulation of extracellular matrix proteins, a process that aminoguanidine appears to inhibit. oup.com

| Study Focus | Animal Model | Key Findings on Glomerulosclerosis/Mesangial Expansion | Reference |

| AGE accumulation and structural changes | STZ-induced diabetic rats | Prevented mesangial expansion. | nih.govoup.com |

| Severe hypertensive nephropathy | Diabetic transgenic (mREN-2)27 rat | Ameliorated glomerulosclerosis. | |

| Extracellular matrix accumulation | STZ-induced diabetic rats | Attenuated mesangial expansion, linked to reduced extracellular matrix. | oup.com |

Effects on Renal Fibrosis and Extracellular Matrix Accumulation

The progression of diabetic nephropathy is characterized by renal fibrosis, an excessive accumulation of extracellular matrix (ECM) proteins like collagen and fibronectin, leading to scarring and loss of kidney function. semanticscholar.orgscispace.com Aminoguanidine has been investigated for its ability to counteract these fibrotic processes.

In experimental diabetic nephropathy, aminoguanidine has been shown to ameliorate the overexpression of prosclerotic growth factors and reduce collagen deposition. semanticscholar.org Research indicates that aminoguanidine prevents the increase in glomerular fibronectin expression seen in the diabetic kidney. oup.com This effect is thought to be mediated, at least in part, by preventing the induction of connective tissue growth factor (CTGF), a potent profibrotic cytokine. oup.comoup.com By inhibiting AGE formation, aminoguanidine interferes with a key trigger for the signaling pathways that lead to the overproduction of ECM components by mesangial cells. oup.comoup.commdpi.com

| Study Focus | Animal Model | Key Findings on Renal Fibrosis/ECM Accumulation | Reference |

| Prosclerotic factors and collagen | Experimental diabetic nephropathy models | Ameliorated overexpression of prosclerotic growth factors and collagen deposition. | semanticscholar.org |

| Fibronectin and CTGF | STZ-induced diabetic rats | Prevented the increase in glomerular fibronectin and connective tissue growth factor (CTGF) expression. | oup.comoup.com |

| General ECM accumulation | Diabetic models | Reduced extracellular matrix accumulation associated with mesangial expansion. | oup.com |

Modulation of Glomerular Filtration Rate (GFR)